

Application Note: ,3,5-Tribromo-2-hydroxytoluene in SCD1 Inhibitor Design

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Compound of Interest

Compound Name:	<i>alpha,3,5-Tribromo-2-hydroxytoluene</i>
CAS No.:	4186-54-3
Cat. No.:	B1268539

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Executive Summary

,3,5-Tribromo-2-hydroxytoluene (also known as 2,4-Dibromo-6-(bromomethyl)phenol) is a specialized electrophilic reagent used primarily as a pharmacophore building block in the synthesis of Stearoyl-CoA Desaturase-1 (SCD1) inhibitors. Its structural motif—a lipophilic, halogenated phenolic ring capable of hydrogen bonding and halogen interactions—mimics key interactions within the SCD1 fatty acid binding tunnel.

In drug discovery, this compound serves two critical roles:

- **Synthetic Intermediate:** It introduces the 3,5-dibromo-2-hydroxybenzyl moiety onto heteroaromatic scaffolds (e.g., piperazines, pyridazines) via nucleophilic substitution, a strategy validated in patent literature for generating potent SCD1 inhibitors.
- **Covalent Probe (Mechanistic):** As a reactive benzyl bromide, it can function as an activity-based probe to map nucleophilic residues (e.g., Histidine, Cysteine) near the SCD1 active site.

Chemical Identity & Properties

This reagent is a reactive benzyl bromide. The bromine atom at the

-position (benzylic) renders it highly susceptible to nucleophilic attack, while the ring bromines modulate lipophilicity and acidity of the phenolic hydroxyl group.

Property	Data
Chemical Name	,3,5-Tribromo-2-hydroxytoluene
Synonyms	2,4-Dibromo-6-(bromomethyl)phenol; 3,5-Dibromo-2-hydroxybenzyl bromide
CAS Number	4186-54-3
Molecular Formula	C H Br O
Molecular Weight	344.83 g/mol
Physical State	Crystalline powder (White to light brown)
Reactivity	High.[1][2] Potent alkylating agent (Electrophile).
Hazards	Lachrymator, Skin/Eye Irritant, Corrosive.

Application 1: Synthesis of SCD1 Inhibitors

The primary application of

,3,5-Tribromo-2-hydroxytoluene is in the Fragment-Based Drug Design (FBDD) of SCD1 inhibitors. The 3,5-dibromo-2-hydroxybenzyl group acts as a "tail" that occupies the hydrophobic substrate channel of the SCD1 enzyme, while the phenolic -OH can engage in hydrogen bonding with the polar cap of the binding pocket.

Mechanistic Rationale

SCD1 catalyzes the

-desaturation of Stearoyl-CoA. Inhibitors often mimic the kinked structure of the unsaturated product or the transition state. The bulky bromine atoms at positions 3 and 5 provide:

- Steric bulk: Filling the hydrophobic tunnel.
- Halogen Bonding: Potential interactions with backbone carbonyls in the enzyme.
- pKa Modulation: Increasing the acidity of the phenol (pKa ~6-7), allowing it to exist as a phenolate anion at physiological pH, potentially coordinating with the active site Iron (Fe) center.

Protocol: Nucleophilic Coupling

Objective: To attach the 3,5-dibromo-2-hydroxybenzyl moiety to a secondary amine scaffold (e.g., a piperazine-linked heteroaryl core).

Reagents:

- Scaffold (e.g., 1-(heteroaryl)piperazine) [1.0 eq]
- ,3,5-Tribromo-2-hydroxytoluene [1.1 eq][2][3]
- Potassium Carbonate (K

CO

) or Diisopropylethylamine (DIPEA) [2.0 - 3.0 eq]

- Solvent: DMF or Acetone (Anhydrous)

Procedure:

- Preparation: Dissolve the amine scaffold (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under inert atmosphere (N or Ar).
- Base Addition: Add K

CO

(3.0 mmol) and stir at Room Temperature (RT) for 15 minutes.

- Alkylation: Dropwise add a solution of

3,5-Tribromo-2-hydroxytoluene (1.1 mmol) in DMF (2 mL). Caution: Reagent is a lachrymator; handle in a fume hood.
- Reaction: Stir the mixture at RT for 4–12 hours. Monitor conversion by TLC or LC-MS (Target mass = Scaffold + 263 Da).
- Work-up: Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over Na

SO

, filter, and concentrate.

- Purification: Purify the crude residue via Flash Column Chromatography (SiO

, Hexane/EtOAc gradient).

Application 2: Biological Evaluation (SCD1 Activity Assay)

Once the inhibitor is synthesized, its potency is validated using a microsomal SCD1 assay.

Protocol: Microsomal SCD1 Inhibition Assay

Objective: Quantify the IC

of the synthesized compound against SCD1 activity.

Materials:

- Enzyme Source: Rat liver microsomes or HepG2 cell lysates (rich in SCD1).
- Substrate: [1-

C]-Stearoyl-CoA (0.03

Ci/reaction).

- Cofactor: NADH or NADPH (2 mM).
- Buffer: 0.1 M Potassium Phosphate (pH 7.4).

Procedure:

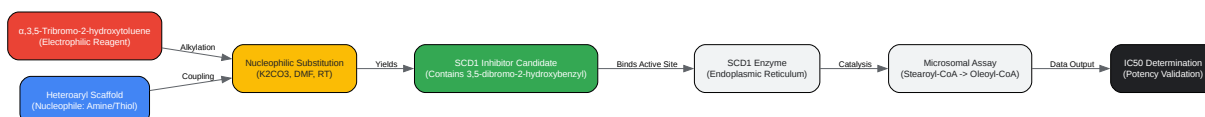
- Incubation Mix: In a microcentrifuge tube, combine:
 - Phosphate Buffer (to final vol 100 L)
 - Microsomal protein (5–10 g)
 - Test Compound (in DMSO, varying concentrations: 1 nM – 10 M)
- Pre-incubation: Incubate enzyme and inhibitor for 15 min at 37°C to allow binding.
- Initiation: Add NADH (2 mM) and [C]-Stearoyl-CoA (60 M final).
- Reaction: Incubate at 37°C for 10–20 minutes.
- Termination: Stop reaction by adding 200 L of 2.5 M KOH in 75% Ethanol. Saponify at 85°C for 1 hour (hydrolyzes CoA esters to free fatty acids).
- Acidification: Add 280 L Formic acid to protonate fatty acids.

- Extraction: Extract fatty acids with Hexane (500 L).
- Analysis: Separate Stearic acid (substrate) and Oleic acid (product) via 10% AgNO₃-impregnated TLC or HPLC.
 - TLC Mobile Phase: Chloroform/Methanol/Acetic Acid (90:10:1).
- Quantification: Measure radioactivity of the Oleic acid spot using a phosphorimager or scintillation counter.
- Calculation: % Inhibition = $100 - \left[\left(\frac{\text{Conversion}}{\text{Conversion}} \right) \right] \times 100$.

Visualizing the Workflow

The following diagram illustrates the integration of

,3,5-Tribromo-2-hydroxytoluene into the SCD1 inhibitor development pipeline.



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Caption: Workflow for utilizing

,3,5-Tribromo-2-hydroxytoluene to synthesize and validate SCD1 inhibitors.

Safety & Handling

- Lachrymator: This compound releases irritating vapors. Always weigh and handle inside a functioning fume hood.
- Skin Contact: Causes severe burns. Wear nitrile gloves, lab coat, and safety goggles.
- Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the benzyl bromide.

References

- Patent US 2009/0149466 A1. Inhibitors of Stearoyl-CoA Desaturase. (Lists tribromo-2-hydroxytoluene derivatives as SCD1 inhibitors).
- TCI Chemicals. Product Specification: **alpha,3,5-Tribromo-2-hydroxytoluene**. (Physical properties and safety data).
- Liu, X. et al. (2013). Stearoyl-CoA Desaturase 1: Role in Cellular Inflammation and Stress. *Advances in Nutrition*. (Context on SCD1 mechanism).
- Olsen, J. et al. (2017). Human Carboxylesterase 2 Reverses Obesity-Induced Diacylglycerol Accumulation. *Cell Reports*. (Methodology for SCD1 activity assays).

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Sources

- 1. 4-Bromo-o-cresol | CAS#:2362-12-1 | Chemsrvc [chemsrc.com]
- 2. alpha,3,5-Tribromo-2-hydroxytoluene | 4186-54-3 | TCI EUROPE N.V. [tcichemicals.com]
- 3. 2,4-Dibromo-6-(bromomethyl)phenol | C7H5Br3O | CID 622177 - PubChem [pubchem.ncbi.nlm.nih.gov]

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